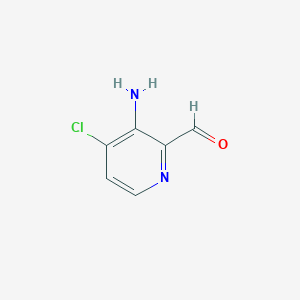![molecular formula C12H13F3O B15093573 Cyclopentanol, 1-[4-(trifluoromethyl)phenyl]- CAS No. 29480-11-3](/img/structure/B15093573.png)
Cyclopentanol, 1-[4-(trifluoromethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanol, 1-[4-(trifluoromethyl)phenyl]- is an organic compound with the molecular formula C12H13F3O. It is a cyclopentanol derivative where the cyclopentanol ring is substituted with a 4-(trifluoromethyl)phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopentanol, 1-[4-(trifluoromethyl)phenyl]- can be synthesized through several methods. One common method involves the reaction of cyclopentanone with 4-(trifluoromethyl)phenylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of Cyclopentanol, 1-[4-(trifluoromethyl)phenyl]- often involves the catalytic hydrogenation of 4-(trifluoromethyl)phenylcyclopentanone. This method is preferred due to its efficiency and scalability. The reaction is carried out under high pressure and temperature, using a suitable catalyst such as palladium on carbon .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentanol, 1-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for halogenation, and amines for amination reactions.
Major Products Formed
Oxidation: 4-(trifluoromethyl)phenylcyclopentanone.
Reduction: 4-(trifluoromethyl)phenylcyclopentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclopentanol, 1-[4-(trifluoromethyl)phenyl]- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Cyclopentanol, 1-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanol: A simpler analog without the trifluoromethylphenyl group.
4-(trifluoromethyl)phenol: Lacks the cyclopentanol moiety.
1-Phenylcyclopentanol: Similar structure but without the trifluoromethyl group.
Uniqueness
Cyclopentanol, 1-[4-(trifluoromethyl)phenyl]- is unique due to the presence of both the cyclopentanol and 4-(trifluoromethyl)phenyl groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential biological activity, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
29480-11-3 |
|---|---|
Molekularformel |
C12H13F3O |
Molekulargewicht |
230.23 g/mol |
IUPAC-Name |
1-[4-(trifluoromethyl)phenyl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H13F3O/c13-12(14,15)10-5-3-9(4-6-10)11(16)7-1-2-8-11/h3-6,16H,1-2,7-8H2 |
InChI-Schlüssel |
PNUHOQHXYDUPCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2=CC=C(C=C2)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2E)-3-methyl-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide](/img/structure/B15093494.png)



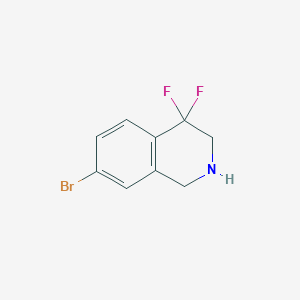
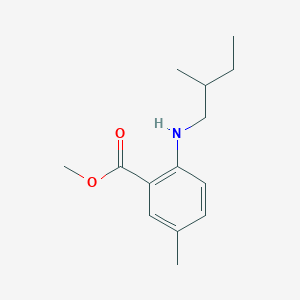


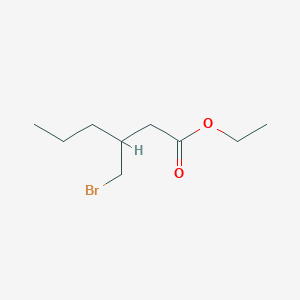
![2-([1,1'-Biphenyl]-4-ylmethyl)isoindoline-1,3-dione](/img/structure/B15093566.png)
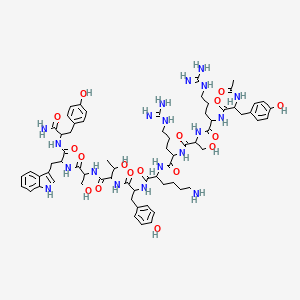
![(R)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B15093574.png)
![3-[(3-Thienylmethyl)amino]benzonitrile](/img/structure/B15093583.png)
